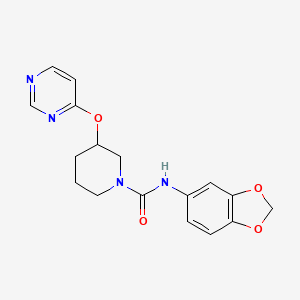

N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrimidin-4-yloxy group at the 3-position and a 1,3-benzodioxol-5-yl carboxamide moiety at the 1-position. The 1,3-benzodioxole group (a methylenedioxy-aromatic system) is a common pharmacophore in bioactive compounds, often associated with enhanced metabolic stability and receptor binding affinity .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-17(20-12-3-4-14-15(8-12)24-11-23-14)21-7-1-2-13(9-21)25-16-5-6-18-10-19-16/h3-6,8,10,13H,1-2,7,9,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRMQLFMDXSFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps:

Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the pyrimidin-4-yloxy group: This involves the reaction of pyrimidine derivatives with appropriate alkylating agents.

Coupling of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.

Final coupling: The benzo[d][1,3]dioxole and pyrimidin-4-yloxy groups are coupled with the piperidine ring under specific conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or hydride donors like sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with enzymes and receptors.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide with structurally related compounds, focusing on molecular features and inferred pharmacological properties.

Structural Analogues with 1,3-Benzodioxole Moieties

- 1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-amine (): This compound shares the 1,3-benzodioxole aromatic system but replaces the carboxamide-piperidine scaffold with a secondary amine and a butyl chain. Such amines are often associated with stimulant or hallucinogenic effects (e.g., phenethylamine derivatives) .

- N-(Piperidin-1-yl)-5-(4-Iodophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide (): This pyrazole-carboxamide derivative features halogenated aryl groups (iodo, dichloro) and a piperidinyl substituent. However, the pyrazole core may confer different conformational constraints compared to the piperidine scaffold .

Functional Group Analysis

- Carboxamide vs. Amine Linkers : The target compound’s carboxamide group enhances hydrogen-bonding capacity and metabolic stability compared to the amine linker in 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine .

- Aromatic Substituents : The pyrimidin-4-yloxy group in the target compound may offer better target selectivity than the halogenated aryl groups in ’s compound, which could increase off-target interactions .

Pharmacokinetic Considerations

- In contrast, halogenated compounds (e.g., ) may undergo slower hepatic clearance due to reduced cytochrome P450 susceptibility .

- Solubility : The pyrimidinyloxy group’s polarity likely improves aqueous solubility relative to the lipophilic iodophenyl and dichlorophenyl substituents in ’s compound .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of antidiabetic, anticancer, and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, including detailed case studies and relevant data tables.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzodioxole moiety linked to a piperidine ring via a pyrimidine ether. The synthesis typically involves multi-step organic reactions, including Mannich reactions and molecular docking studies to predict biological activity. The synthesis of related benzodioxol derivatives has been explored extensively, revealing their potential as therapeutic agents.

1. Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives. For instance, compounds derived from this structure have demonstrated significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism.

In Vitro Studies:

- Compound IIc showed an IC50 value of 0.68 µM against α-amylase, indicating potent inhibitory activity .

In Vivo Studies:

- In a streptozotocin-induced diabetic mice model, administration of compound IIc resulted in a reduction of blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses .

2. Anticancer Activity

The anticancer efficacy of benzodioxol derivatives has been evaluated against various cancer cell lines.

Case Study:

A study reported that compound IIc exhibited significant cytotoxic effects on four different cancer cell lines with IC50 values ranging from 26 to 65 µM, while showing minimal toxicity to normal cells (IC50 > 150 µM) . This selectivity underscores the potential for developing safer anticancer therapies.

3. Antifungal Activity

Research into the antifungal properties of related compounds has shown promising results. For example, certain benzodioxol derivatives have been synthesized and tested for their antifungal activity against common pathogens.

Findings:

- Compounds were assessed using standard antifungal assays, and some demonstrated effective inhibition against fungal strains with notable selectivity .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and its biological targets. These studies help predict binding affinities and provide insights into the pharmacophore characteristics necessary for biological activity.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.